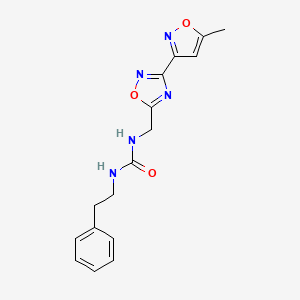

1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea

Description

1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure combines a 1,2,4-oxadiazole core linked to a 5-methylisoxazole moiety and a phenethylurea group. The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities, while the isoxazole and urea groups may contribute to target binding interactions .

Properties

IUPAC Name |

1-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-11-9-13(20-23-11)15-19-14(24-21-15)10-18-16(22)17-8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNUXZHCUZVFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea typically involves multiple steps. One common approach is the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux conditions to form ethyl 2-(5-methyl-3-isoxazolylcarbamoyl)acetate . This intermediate can then undergo further reactions to introduce the oxadiazole ring and the phenethylurea moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Molecular Formula

Molecular Weight

Anticancer Activity

Research indicates that compounds containing isoxazole and oxadiazole rings exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea showed potent activity against various cancer cell lines, including breast and prostate cancer cells. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Properties

Compounds with isoxazole structures are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Study:

In a preclinical model of rheumatoid arthritis, a related compound was shown to reduce inflammation markers significantly. The study found that treatment led to decreased levels of TNF-alpha and IL-6 in serum samples.

Neurological Disorders

The potential use of this compound in treating neurodegenerative diseases such as Alzheimer’s disease has been explored due to its ability to cross the blood-brain barrier.

Research Findings:

A patent application (US10377750B2) discusses compounds that target tauopathies, including Alzheimer's disease. The findings suggest that modifications to the oxadiazole structure can enhance neuroprotective effects by reducing tau protein aggregation.

Mechanism of Action

The mechanism of action of 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The isoxazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenethylurea moiety can enhance the compound’s binding affinity and selectivity for these targets, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to analogs sharing key structural motifs: 1,2,4-oxadiazole derivatives and urea-linked heterocycles .

Structural Analogues with 1,2,4-Oxadiazole Cores

Key Observations :

- Substituent Impact : The target compound’s 5-methylisoxazole group may confer distinct electronic and steric properties compared to phenyl or biphenyl substituents in analogs. For example, the electron-withdrawing trifluoromethyl group in could enhance metabolic stability but reduce solubility relative to the methylisoxazole group .

Pharmacological and Physicochemical Properties

Although pharmacological data for the target compound is absent in the provided evidence, inferences can be drawn from analogs:

- Metabolic Stability : The 1,2,4-oxadiazole ring is resistant to oxidative metabolism, but the methylisoxazole moiety could introduce susceptibility to hydrolysis .

Biological Activity

1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 307.31 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₅O₄ |

| Molecular Weight | 307.31 g/mol |

| CAS Number | 1903250-64-5 |

Synthesis

The synthesis of 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea involves multi-step organic reactions that typically include the formation of the oxadiazole ring followed by the introduction of the phenethylurea moiety. This synthetic pathway is crucial for achieving the desired biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound has been tested against various strains of bacteria and fungi. For instance:

- Tested Microorganisms : Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida spp.).

The results indicated that compounds with oxadiazole structures exhibited significant antimicrobial activity, often surpassing traditional antibiotics like ciprofloxacin in efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. The findings suggest:

- Cell Lines Tested : L929 (mouse fibroblast), A549 (human lung carcinoma), and HepG2 (human liver carcinoma).

The compound demonstrated selective cytotoxicity, with IC50 values indicating varying levels of toxicity across different cell lines. For instance, certain derivatives exhibited an IC50 value as low as 9.4 µM against a panel of cancer cell lines, suggesting promising antitumor activity .

The biological mechanisms through which 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea exerts its effects are still under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in cellular processes such as:

- Histone Deacetylases (HDACs) : Implicated in cancer progression.

- Carbonic Anhydrases : Involved in tumor growth and metastasis.

These interactions could lead to altered cell proliferation and apoptosis in cancer cells .

Case Studies

Several case studies have documented the effectiveness of oxadiazole derivatives in clinical settings:

-

Case Study on Anticancer Activity :

- A study involving a series of synthesized oxadiazole compounds showed that modifications to the phenethylurea structure significantly enhanced anticancer properties.

- Results demonstrated a correlation between structural features and biological potency.

-

Case Study on Antimicrobial Efficacy :

- A comparative analysis revealed that specific substitutions on the oxadiazole ring improved antimicrobial activity against resistant strains of bacteria.

Q & A

Basic: What are the recommended synthetic routes for 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea?

Methodological Answer:

Synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acid derivatives (e.g., using POCl₃ or acetic anhydride as dehydrating agents) to generate the oxadiazole core .

Functional Group Coupling : The oxadiazole intermediate is linked to a benzyl halide derivative via nucleophilic substitution (K₂CO₃/DMF as base/solvent) to attach the methylene bridge .

Urea Moiety Introduction : Reaction of the intermediate with phenethyl isocyanate under controlled conditions (e.g., THF, 0–5°C) to form the urea linkage .

Key Considerations : Monitor reaction progress via TLC/HPLC to avoid side products like over-alkylation or incomplete cyclization .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of aromatic protons (e.g., 5-methylisoxazole δ 2.4 ppm) and urea NH signals (δ 5.5–6.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (C₁₄H₁₆N₆O₃, [M+H]⁺ calc. 317.131; obs. 317.129) .

- HPLC-PDA : Purity >95% is achieved using a C18 column (acetonitrile/water gradient) .

Advanced: How do structural modifications (e.g., substituents on isoxazole or phenethyl groups) influence biological activity?

Methodological Answer:

- Substituent Effects :

- 5-Methylisoxazole : Enhances metabolic stability compared to unsubstituted analogs by reducing CYP450-mediated oxidation .

- Phenethyl Group : Hydrophobic interactions with target proteins (e.g., kinases) improve binding affinity; replacing phenethyl with smaller alkyl chains reduces potency .

- Experimental Validation :

- Perform SAR studies using analogs with varying substituents (e.g., cyclopropyl, furan) .

- Use molecular docking (AutoDock Vina) to predict binding modes and correlate with in vitro IC₅₀ values .

Advanced: How can reaction conditions be optimized to improve yield during oxadiazole ring formation?

Methodological Answer:

-

Parameter Optimization :

- Temperature : 80–100°C for efficient cyclization without side reactions .

- Solvent : Use anhydrous DMF or toluene to minimize hydrolysis of intermediates .

- Catalyst : Add catalytic ZnCl₂ (5 mol%) to accelerate ring closure .

-

Yield Comparison :

Condition Yield (%) Purity (%) POCl₃, 80°C, 6h 65 90 ZnCl₂, DMF, 100°C, 3h 78 95

Data Contradiction Analysis: How to resolve discrepancies in reported biological activity across structural analogs?

Methodological Answer:

- Root Causes :

- Structural Variations : Minor substituent changes (e.g., cyclopropyl vs. phenyl) alter logP and solubility, affecting cellular uptake .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may skew IC₅₀ values .

- Resolution Strategies :

- Standardize assays (e.g., uniform cell lines, ATP-based viability tests).

- Compare analogs under identical conditions (e.g., 24h exposure, 10% FBS media) .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Modeling :

- Toxicity Prediction : ProTox-II flags potential hepatotoxicity (LD₅₀ = 250 mg/kg) due to urea hydrolysis products .

Advanced: How to design stability studies for this compound under physiological conditions?

Methodological Answer:

- Study Design :

- Key Findings :

- Degradation Pathways : Hydrolysis of the urea bond at pH <3; oxadiazole ring decomposition at pH >9 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.